2-Amino-5-(2-formylphenyl)pyridine-3-carboxylic acid
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Overview
Description
2-Amino-5-(2-formylphenyl)pyridine-3-carboxylic acid is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an amino group at the second position, a formyl group at the fifth position, and a carboxylic acid group at the third position of the pyridine ring. The unique structure of this compound makes it a valuable intermediate in various chemical syntheses and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(2-formylphenyl)pyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of 2-aminopyridine-3-carboxylic acid with an appropriate aldehyde under acidic or basic conditions. The reaction typically proceeds through the formation of a Schiff base intermediate, which is subsequently hydrolyzed to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or other transition metals may be employed to facilitate the reaction and enhance selectivity.
Types of Reactions:
Oxidation: The formyl group in this compound can undergo oxidation to form a carboxylic acid derivative.
Reduction: The formyl group can also be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products:
Oxidation: The major product is the corresponding carboxylic acid derivative.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nature of the substituent introduced.
Scientific Research Applications
2-Amino-5-(2-formylphenyl)pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Amino-5-(2-formylphenyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino and formyl groups allow the compound to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate the activity of enzymes, influence signal transduction pathways, and affect cellular processes.
Comparison with Similar Compounds
- 2-Aminopyridine-3-carboxylic acid
- 2-Amino-5-fluoropyridine
- 2-Amino-3-(3’,4’,5’-trimethoxybenzoyl)-6-substituted-4,5,6,7-tetrahydrothieno[2,3-c]pyridine
Comparison: 2-Amino-5-(2-formylphenyl)pyridine-3-carboxylic acid is unique due to the presence of both an amino group and a formyl group on the pyridine ring This combination of functional groups allows for a diverse range of chemical reactions and interactions, making it a versatile compound in research and industrial applications
Properties
IUPAC Name |
2-amino-5-(2-formylphenyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3/c14-12-11(13(17)18)5-9(6-15-12)10-4-2-1-3-8(10)7-16/h1-7H,(H2,14,15)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMOUBDMXXLSRNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=CC(=C(N=C2)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20687014 |
Source
|
Record name | 2-Amino-5-(2-formylphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20687014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261945-28-1 |
Source
|
Record name | 2-Amino-5-(2-formylphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20687014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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